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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

Physical Properties, Synthesis, and Spectroscopic Characterization

Executive Summary
-Fluorocinnamic acid (2-fluoro-3-phenyl-2-propenoic acid) is a critical fluorinated building block
in medicinal chemistry. Structurally, it represents a bioisostere of cinnamic acid where the
alpha-hydrogen is replaced by a fluorine atom. This substitution profoundly alters the
compound's electronic profile, metabolic stability, and acidity without significantly changing its
steric bulk (Van der Waals radius of F

1.47 Å vs. H

1.20 Å).

This guide provides a rigorous technical analysis of

-fluorocinnamic acid, focusing on the thermodynamically stable (Z)-isomer (CAS 350-90-3),
which is the standard commercial form. It is designed for researchers requiring precise
physicochemical data for drug design and synthetic optimization.
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The introduction of fluorine at the

-position creates geometric isomers with distinct physical properties. The (Z)-isomer is the
predominant form obtained from standard condensation reactions due to the stabilization of the
transition state during synthesis.

Parameter Data

IUPAC Name (Z)-2-Fluoro-3-phenylprop-2-enoic acid

Common Name -Fluorocinnamic acid

CAS Number 350-90-3 (General/Z-isomer)

Molecular Formula

Molecular Weight 166.15 g/mol

SMILES OC(=O)C(F)=Cc1ccccc1

Stereochemical Configuration
Unlike non-fluorinated cinnamic acid, where the trans (E) isomer is dominant, the nomenclature

for

-fluorocinnamic acid follows Cahn-Ingold-Prelog (CIP) priority rules:

Alpha Carbon: Fluorine (Priority 1) > Carboxyl Carbon (Priority 2).

Beta Carbon: Phenyl (Priority 1) > Hydrogen (Priority 2).

Isomer Definition:

(Z)-Isomer: The Phenyl ring and Fluorine atom are on the same side (cis-relationship). This

is the commonly synthesized form.

(E)-Isomer: The Phenyl ring and Fluorine atom are on opposite sides.

Figure 1: Geometric isomerism defined by CIP priority rules.
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Thermodynamic & Physical Properties[1]
The fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the

carboxylic acid group compared to unsubstituted cinnamic acid.

Property Value Context/Notes

Melting Point 156 – 159 °C
Recrystallized from

ethanol/water [1].[1]

Boiling Point ~290 °C At 760 mmHg (Predicted).

pKa (Acid Dissociation) ~3.0 – 3.5 (Est.)

More acidic than cinnamic acid

(pKa 4.44) due to

-F electron withdrawal.

LogP (Octanol/Water) 2.2
Moderate lipophilicity; suitable

for membrane permeability.

Solubility (Water) Low < 1 mg/mL at 25°C.

Solubility (Organic) High
Soluble in Ethanol, DMSO,

Methanol, Ethyl Acetate.

Appearance White to off-white powder Crystalline solid.

Expert Insight: The lowered pKa makes

-fluorocinnamic acid a stronger hydrogen bond donor in the active site of enzymes compared to
its non-fluorinated counterpart. This property is often exploited to strengthen ionic interactions
with basic amino acid residues (e.g., Arginine, Lysine).

Spectroscopic Characterization
Accurate identification relies heavily on NMR spectroscopy, particularly

F NMR, which provides a clean diagnostic signal free from background interference.

Nuclear Magnetic Resonance (NMR)[6][7][8]
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1.

F NMR (376 MHz, DMSO-

)
Chemical Shift (

): -110 to -125 ppm (typical for vinyl fluorines conjugated to carbonyls).

Multiplicity: Doublet (d).

Coupling Constant (

): ~20–35 Hz.

Note: The coupling constant is diagnostic for stereochemistry. (Z)-isomers typically display

larger

values than (E)-isomers in fluoroalkenes, though this rule can vary with substituents.

2.

H NMR (400 MHz, DMSO-

)
Vinyl Proton (

-H):

7.5 – 8.0 ppm (Doublet, coupled to F).

Aromatic Protons:

7.3 – 7.6 ppm (Multiplet).

Carboxylic Acid Proton:
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12.0 – 13.0 ppm (Broad singlet, exchangeable with

).

Infrared Spectroscopy (IR)[7]
C=O Stretch: 1680 – 1700 cm

(Conjugated acid).[1]

C=C Stretch: 1620 – 1640 cm

.

C-F Stretch: 1100 – 1250 cm

(Strong band).

Synthesis & Purification Protocol
The most robust method for synthesizing high-purity

-fluorocinnamic acid is the condensation of benzaldehyde with ethyl fluoroacetate, followed by
hydrolysis. This method avoids the harsh conditions of direct fluorination.

Method: Knoevenagel-Type Condensation[9]
Reagents:

Benzaldehyde (1.0 eq)

Ethyl fluoroacetate (1.2 eq)

Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

Solvent: Anhydrous Ethanol or THF

Workflow:

Enolate Formation: Add ethyl fluoroacetate dropwise to a cold (0°C) suspension of NaOEt in

anhydrous ethanol. Stir for 30 mins to generate the
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-fluoro enolate.

Condensation: Add benzaldehyde slowly. Allow the mixture to warm to room temperature and

reflux for 4-6 hours.

Workup: Quench with dilute HCl. Extract the ester intermediate with ethyl acetate.

Hydrolysis: Treat the crude ester with NaOH (aq) at 60°C for 2 hours.

Isolation: Acidify the aqueous layer to pH 1 with conc. HCl. The product,

-fluorocinnamic acid, will precipitate as a white solid.

Purification: Recrystallize from Ethanol/Water (1:1) to remove trace benzaldehyde and Z/E

isomeric mixtures if necessary.
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Benzaldehyde + Ethyl Fluoroacetate

Enolate Formation
(NaOEt, EtOH, 0°C)

Condensation
(Reflux, 4-6h)

Ethyl alpha-fluorocinnamate

Hydrolysis
(NaOH, 60°C)

Acidification & Precipitation
(HCl, pH 1)

alpha-Fluorocinnamic Acid
(White Solid, >98% Purity)

Click to download full resolution via product page

Figure 2: Synthetic pathway for high-purity

-fluorocinnamic acid.
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Applications in Drug Discovery[10]
Bioisosterism & Metabolic Stability
The

-fluoro group blocks metabolic oxidation at the double bond. In standard cinnamic acids, the
alkene is susceptible to epoxidation or hydration. The C-F bond (bond energy ~116 kcal/mol)
renders this position resistant to P450-mediated metabolism, extending the half-life (

) of the pharmacophore.

Michael Acceptor Reactivity Modulation
-Fluorocinnamic derivatives act as "tunable" Michael acceptors. The electronegative fluorine
lowers the LUMO energy of the

-unsaturated system, increasing reactivity toward cysteine nucleophiles in covalent inhibitors,
while the steric bulk of fluorine prevents non-specific reactivity with glutathione.

Steric Mimicry
The size of the fluorine atom allows the molecule to fit into binding pockets designed for the

hydrogen-substituted parent, but with altered electronic properties that can induce favorable

dipole interactions with the protein backbone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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